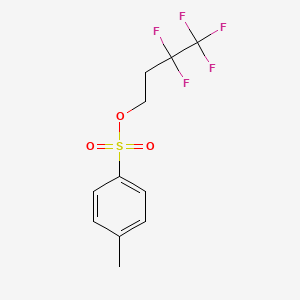
3,3,4,4,4-Pentafluorobutyl 4-methylbenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,4-Pentafluorobutyl 4-methylbenzenesulphonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a pentafluorobutyl group attached to a 4-methylbenzenesulphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluorobutyl 4-methylbenzenesulphonate typically involves the reaction of 3,3,4,4,4-pentafluorobutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3,3,4,4,4-Pentafluorobutanol+4-Methylbenzenesulfonyl chloride→3,3,4,4,4-Pentafluorobutyl 4-methylbenzenesulphonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,4,4-Pentafluorobutyl 4-methylbenzenesulphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 3,3,4,4,4-pentafluorobutanol and 4-methylbenzenesulfonic acid.
Reduction: The compound can be reduced under specific conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as ethers, thioethers, or amines are formed.
Hydrolysis: 3,3,4,4,4-Pentafluorobutanol and 4-methylbenzenesulfonic acid.
Reduction: 3,3,4,4,4-Pentafluorobutanol.
Wissenschaftliche Forschungsanwendungen
3,3,4,4,4-Pentafluorobutyl 4-methylbenzenesulphonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the preparation of fluorinated polymers and copolymers, which exhibit unique properties such as high thermal stability and chemical resistance.
Biological Studies: It serves as a probe in studies involving enzyme-catalyzed reactions and protein-ligand interactions due to its distinct fluorine atoms.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 3,3,4,4,4-Pentafluorobutyl 4-methylbenzenesulphonate involves its interaction with nucleophiles, leading to the formation of substitution products. The sulfonate group acts as a leaving group, facilitating the nucleophilic attack. The presence of fluorine atoms in the pentafluorobutyl group enhances the compound’s reactivity by stabilizing the transition state through inductive effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3,4,4,4-Pentafluorobutyl acrylate
- 3,3,4,4,4-Pentafluorobutyl methacrylate
- 3,3,4,4,4-Pentafluorobutyl chloride
Uniqueness
3,3,4,4,4-Pentafluorobutyl 4-methylbenzenesulphonate is unique due to the combination of the pentafluorobutyl group and the 4-methylbenzenesulphonate moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications. The presence of multiple fluorine atoms also contributes to its unique behavior in chemical reactions and interactions with biological molecules.
Eigenschaften
Molekularformel |
C11H11F5O3S |
|---|---|
Molekulargewicht |
318.26 g/mol |
IUPAC-Name |
3,3,4,4,4-pentafluorobutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H11F5O3S/c1-8-2-4-9(5-3-8)20(17,18)19-7-6-10(12,13)11(14,15)16/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
KPIKPHKLZBBNRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


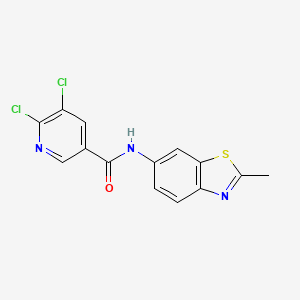




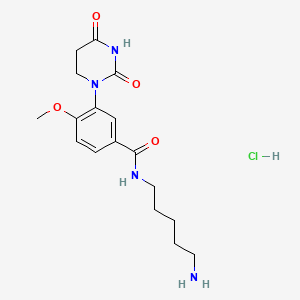
![4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13575046.png)
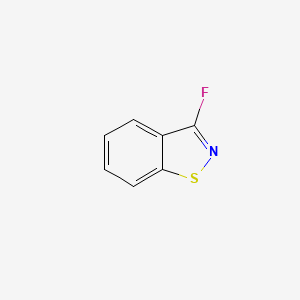
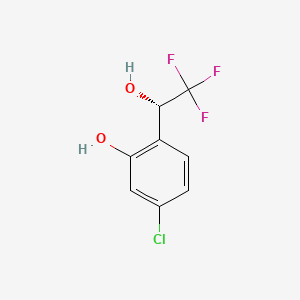

![rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B13575069.png)
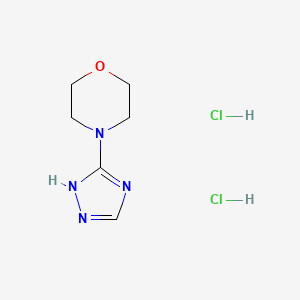

![2-{[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B13575093.png)
